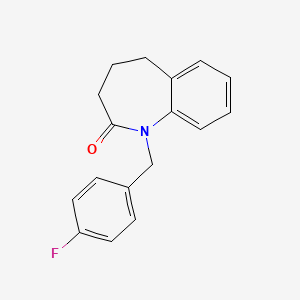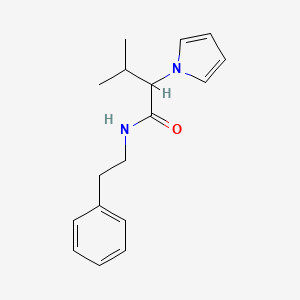
3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide is a chemical compound that belongs to the class of designer drugs known as synthetic cannabinoids. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis plants. However, they are not derived from the cannabis plant and are created in a laboratory setting. The purpose of
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide is similar to that of natural cannabinoids. It binds to cannabinoid receptors in the brain and other parts of the body, activating a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of effects, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide are similar to those of other synthetic cannabinoids. These effects can include altered heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. However, the specific effects of this compound may vary depending on the dose, route of administration, and individual factors.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively activate cannabinoid receptors, allowing researchers to study the specific effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using this compound is its potential for toxicity and other adverse effects, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that are more selective and less toxic than existing compounds. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and abuse. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, including their metabolism, distribution, and elimination from the body.
Synthesis Methods
The synthesis method for 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide involves the reaction of 3-methylbutanoyl chloride with 1H-pyrrole-1-carboxylic acid, followed by the reaction of the resulting compound with 2-phenylethylamine. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a role in regulating various physiological processes, including pain, appetite, mood, and immune function.
properties
IUPAC Name |
3-methyl-N-(2-phenylethyl)-2-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(2)16(19-12-6-7-13-19)17(20)18-11-10-15-8-4-3-5-9-15/h3-9,12-14,16H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQXBYZHFBWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

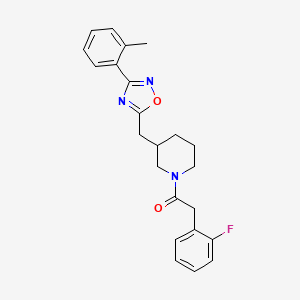



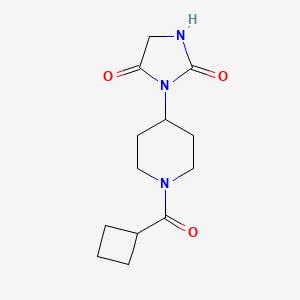
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2943203.png)
![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)
![(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2943208.png)
![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)


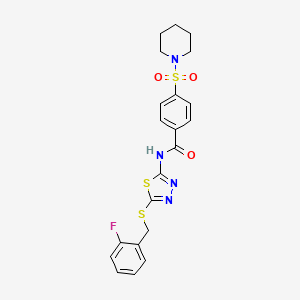
![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)
